molecular formula C10H18Cl2N4 B2454345 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride CAS No. 1448855-02-4

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

Cat. No. B2454345
CAS RN: 1448855-02-4
M. Wt: 265.18
InChI Key: KGRZNQZFLHHQCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4.2ClH. It is also known by its IUPAC name N-(6-methyl-4-pyrimidinyl)-N-(4-piperidinyl)amine dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can be represented by the InChI code 1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H . This code provides a textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis of Key Intermediates The compound 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is utilized as a key intermediate in the synthesis of a new class of potent deoxycytidine kinase (dCK) inhibitors. A practical synthesis route for this intermediate has been developed, proving to be an economical alternative to the Mitsunobu-based synthesis (Zhang et al., 2009).

Chemical Synthesis and Biological Activity The chemical structure of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is closely related to a series of compounds synthesized for biological applications. For instance, a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, synthesized using a related chemical structure, displayed moderate to weak fungicidal and insecticidal activity, indicating its potential utility in agricultural applications (Chen & Shi, 2008).

Anti-Angiogenic and DNA Cleavage Activities Compounds closely related to 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride, specifically N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have been synthesized and tested for their anti-angiogenic and DNA cleavage activities. These compounds efficiently blocked the formation of blood vessels in vivo in the chick chorioallantoic membrane (CAM) model and exhibited differential migration and band intensities in DNA binding/cleavage assays. Notably, certain compounds within this series demonstrated significant anti-angiogenic and DNA cleavage activities, pointing towards their potential as anticancer agents (Kambappa et al., 2017).

Development of GPR119 Agonists The compound also shares structural similarities with a novel series of N-(piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives discovered as GPR119 agonists. These agonists demonstrated significant enhancement in activity and an improved hERG inhibition profile, indicating their therapeutic potential. One compound, in particular, showed effective lowering of plasma glucose levels in a diabetic animal model after oral administration, highlighting its relevance in the treatment of diabetes-related conditions (Kubo et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Taking off immediately all contaminated clothing and washing before reuse .

Mechanism of Action

Target of Action

The primary target of 6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .

Mode of Action

The compound acts as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

It is known that compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability .

Result of Action

Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests that the compound could have potential as an antitumor agent.

properties

IUPAC Name

6-methyl-N-piperidin-4-ylpyrimidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRZNQZFLHHQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-N-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride

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